molecular formula C32H29BrClN3O7 B587430 N,O-Bis(benzyloxycarbonyl) Halofuginone CAS No. 1246816-41-0

N,O-Bis(benzyloxycarbonyl) Halofuginone

Cat. No.: B587430
CAS No.: 1246816-41-0
M. Wt: 682.952
InChI Key: CFWMRNBQVYXLTK-URLMMPGGSA-N
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Description

N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic derivative of halofuginone, a quinazolinone alkaloid. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone molecule. It has a molecular formula of C32H29BrClN3O7 and a molecular weight of 682.95 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone typically involves the protection of the amino and hydroxyl groups of halofuginone with benzyloxycarbonyl (Cbz) groups. This can be achieved through the reaction of halofuginone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(benzyloxycarbonyl) Halofuginone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,O-Bis(benzyloxycarbonyl) Halofuginone has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,O-Bis(benzyloxycarbonyl) Halofuginone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit prolyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition can result in the induction of cellular stress responses and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Halofuginone: The parent compound, known for its anti-fibrotic and anti-cancer properties.

    N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives: Various derivatives with different substituents on the benzyloxycarbonyl groups.

Uniqueness

This compound is unique due to its dual protection of the amino and hydroxyl groups, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex quinazolinone derivatives .

Biological Activity

N,O-Bis(benzyloxycarbonyl) Halofuginone is a derivative of halofuginone, a compound originally derived from the plant Dichroa febrifuga, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in treating various diseases such as fibrosis, autoimmune disorders, and certain cancers.

  • Molecular Formula : C32H29BrClN3O7
  • Molecular Weight : 682.95 g/mol
  • CAS Number : 1246816-41-0

Biological Activity

This compound exhibits several notable biological activities, primarily through its mechanisms of action involving inhibition of tRNA synthetases and modulation of inflammatory pathways.

  • Inhibition of tRNA Synthetases : Research indicates that halofuginone and its derivatives inhibit specific tRNA synthetases, which are crucial for protein synthesis in cells. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses .
  • Anti-fibrotic Properties : Halofuginone has been documented to possess anti-fibrotic effects, making it a candidate for treating conditions characterized by excessive fibrosis, such as scleroderma and liver cirrhosis. Studies have shown that it can downregulate collagen synthesis in fibroblasts .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, which may be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Case Study 1: Anti-fibrotic Activity

A study published in the Biology of Blood and Marrow Transplantation explored the anti-fibrotic effects of halofuginone in vivo. The results indicated that treatment with halofuginone significantly reduced collagen deposition in a murine model of pulmonary fibrosis, suggesting its potential use in clinical settings for fibrotic diseases .

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to those of standard chemotherapeutics like cisplatin. The compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Comparative Analysis with Other Compounds

CompoundMechanism of ActionBiological ActivityToxicity Profile
This compoundInhibition of tRNA synthetasesAnti-fibrotic, anti-cancerModerate (nausea, fatigue)
HalofuginoneInhibition of tRNA synthetasesAnti-fibroticHigher (nausea, bleeding)
FebrifugineInhibition of DNA synthesisAntimalarialModerate

Future Directions for Research

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future studies should focus on:

  • Clinical Trials : Evaluating the efficacy and safety in human subjects for various indications.
  • Mechanistic Studies : Elucidating the molecular pathways involved in its biological activities.
  • Formulation Development : Creating more stable formulations to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWMRNBQVYXLTK-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BrClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747158
Record name Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-41-0
Record name Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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